Cas no 101568-44-9 (N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide)

N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide is a sulfonamide derivative characterized by its prop-2-en-1-yl (allyl) substituent on the sulfamoyl nitrogen and an acetamide group at the para position of the phenyl ring. This structure confers reactivity and potential utility in organic synthesis, particularly in the development of pharmacologically active compounds or functional materials. The allyl group offers versatility for further chemical modifications, such as thiol-ene click chemistry or polymerization reactions. The acetamide moiety enhances stability while maintaining compatibility with biological systems. Its sulfonamide core suggests potential applications in medicinal chemistry, given the prevalence of sulfonamides in drug design. The compound's balanced lipophilicity and polarity make it a promising intermediate for tailored molecular architectures.
N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide structure
101568-44-9 structure
Product Name:N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide
CAS No:101568-44-9
MF:C11H14N2O3S
MW:254.305461406708
CID:5156174
PubChem ID:2272365
Update Time:2025-10-29

N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-[(allylamino)sulfonyl]phenyl}acetamide
    • n-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide
    • N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide
    • Inchi: 1S/C11H14N2O3S/c1-3-8-12-17(15,16)11-6-4-10(5-7-11)13-9(2)14/h3-7,12H,1,8H2,2H3,(H,13,14)
    • InChI Key: DLVUSVMLXSCFKC-UHFFFAOYSA-N
    • SMILES: S(NCC=C)(=O)(=O)C1=CC=C(C=C1)NC(C)=O

N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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101568-44-9 95%
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Enamine
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide Related Literature

Additional information on N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide

Recent Advances in the Study of N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide (CAS: 101568-44-9)

N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide (CAS: 101568-44-9) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights into its role as a promising candidate for drug development.

The compound's structure, characterized by a sulfamoylphenyl group and an acetamide moiety, suggests potential interactions with biological targets such as enzymes and receptors. Researchers have explored its inhibitory effects on carbonic anhydrases, a family of enzymes implicated in various diseases, including glaucoma, epilepsy, and cancer. Preliminary findings indicate that N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide exhibits selective inhibition against specific carbonic anhydrase isoforms, highlighting its potential for targeted therapy.

In addition to its enzyme inhibitory properties, recent investigations have delved into the compound's anti-inflammatory and antimicrobial activities. Studies utilizing in vitro and in vivo models have demonstrated its efficacy in reducing inflammatory markers and inhibiting the growth of pathogenic bacteria. These findings suggest that N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide could serve as a dual-function agent, addressing both infectious and inflammatory conditions.

The synthesis of N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide has also been optimized in recent years, with researchers developing more efficient and scalable methods. Advances in green chemistry have enabled the use of environmentally friendly solvents and catalysts, reducing the environmental impact of its production. These improvements are critical for facilitating its transition from laboratory-scale synthesis to industrial manufacturing.

Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetics and toxicity profile. Ongoing research aims to address these gaps by conducting comprehensive preclinical studies, including ADME (absorption, distribution, metabolism, and excretion) assessments and safety evaluations. Such studies are essential for determining the compound's suitability for clinical trials and eventual therapeutic use.

In conclusion, N-{4-(prop-2-en-1-yl)sulfamoylphenyl}acetamide (CAS: 101568-44-9) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its diverse biological activities, coupled with advancements in synthesis methodologies, underscore its potential as a therapeutic agent. Future research should focus on further validating its efficacy and safety, paving the way for its application in treating a range of medical conditions.

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